molecular formula C8H12ClN3O2 B13459882 methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride

methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride

Cat. No.: B13459882
M. Wt: 217.65 g/mol
InChI Key: WTXIXANTSJPIOT-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

Methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are still ongoing .

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-3-carboxylate;hydrochloride

InChI

InChI=1S/C8H11N3O2.ClH/c1-11-6-4-9-3-5(6)7(10-11)8(12)13-2;/h9H,3-4H2,1-2H3;1H

InChI Key

WTXIXANTSJPIOT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNC2)C(=N1)C(=O)OC.Cl

Origin of Product

United States

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